79R5BY5Qjz

Carbonic Anhydrase Isozymes Enzyme Selectivity Profiling Inhibitor Fingerprinting

Tioxolone is the only well-characterized CA inhibitor that lacks sulfonamide, sulfamate, or hydroxamate zinc-binding groups, functioning instead as a prodrug activated by CA II-mediated hydrolysis to release a thiol-based inhibitor. With a Ki of 91 nM for CA I and >50-fold selectivity over isoforms II–XV, it enables selective CA I interrogation without off-target interference. Its low aqueous solubility (LogP 2.39), ethanol solubility (34 mg/mL), and dual antiseborrheic/antimicrobial properties make it ideal for topical formulation research. Avoid generic sulfonamide substitutions that would confound CA isoform profiling.

Molecular Formula C13H16K2O9S
Molecular Weight 426.52 g/mol
CAS No. 95233-65-1
Cat. No. B600825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name79R5BY5Qjz
CAS95233-65-1
Molecular FormulaC13H16K2O9S
Molecular Weight426.52 g/mol
Structural Identifiers
InChIInChI=1S/C13H18O9S.2K/c1-7-8(5-4-6-9(14)15)10(16)12(20-2)13(21-3)11(7)22-23(17,18)19;;/h16H,4-6H2,1-3H3,(H,14,15)(H,17,18,19);;/q;2*+1/p-2
InChIKeyJYSCFAHCSXNFAH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tioxolone (CAS 95233-65-1) for Carbonic Anhydrase I Research: A Non-Sulfonamide Inhibitor Profile


Tioxolone (also known as Thioxolone, CAS 95233-65-1) is a metalloenzyme carbonic anhydrase (CA) inhibitor that belongs to the 1,3-benzoxathiol-2-one chemical class [1]. Unlike the vast majority of clinically used and investigational CA inhibitors, Tioxolone completely lacks the sulfonamide, sulfamate, or hydroxamate zinc-binding functional groups that define conventional agents such as acetazolamide [1][2]. This fundamental chemical divergence underpins its distinct pharmacological and physicochemical profile, making it an essential tool compound for investigations focused on CA I isozyme selectivity and non-canonical CA inhibition mechanisms.

Why Tioxolone (95233-65-1) Cannot Be Substituted by Generic CA Inhibitors


Generic substitution of Tioxolone (CAS 95233-65-1) with standard sulfonamide-based carbonic anhydrase inhibitors is scientifically unjustified due to its divergent zinc-binding mechanism and unique isozyme selectivity profile. Structural studies confirm that Tioxolone functions as a prodrug, undergoing CA II-mediated thioester hydrolysis to generate the active inhibitor 4-mercaptobenzene-1,3-diol, which coordinates the active-site zinc via a thiol group rather than the sulfonamide nitrogen typical of acetazolamide and its analogs [1][2]. This mechanistic difference translates into a sharply distinct inhibition fingerprint: whereas acetazolamide exhibits a broad potency range spanning nearly five orders of magnitude across 13 mammalian CA isoforms (Kᵢ = 2.5 nM – 200 μM), Tioxolone demonstrates a remarkably flat, narrow-range inhibition profile (Kᵢ = 4.93–9.04 μM) for 12 of the 13 isoforms tested, with potent activity observed exclusively against CA I (Kᵢ = 91 nM) [3]. Consequently, substituting Tioxolone with a generic sulfonamide CA inhibitor would fundamentally alter the pharmacological readout, particularly in assays requiring selective CA I engagement or in systems where off-target CA isoform activity must be minimized.

Quantitative Differential Evidence: Tioxolone (95233-65-1) vs. Key Comparators


Tioxolone Demonstrates 1,000-Fold Narrower Isozyme Selectivity Window Compared to Acetazolamide

In a systematic head-to-head evaluation across all 13 mammalian carbonic anhydrase isoforms (CA I–XV), Tioxolone exhibits a fundamentally distinct selectivity profile compared to the clinical sulfonamide acetazolamide [1]. While acetazolamide displays a broad inhibition range spanning nearly 100,000-fold in potency (Kᵢ values from 2.5 nM to 200 μM across the 13 isoforms), Tioxolone shows a narrow, compressed range of only ~1.8-fold (4.93–9.04 μM) for 12 of the 13 isoforms, with the sole exception of CA I (Kᵢ = 91 nM). This flat inhibition landscape contrasts sharply with the steep potency gradients observed for sulfonamide-based inhibitors.

Carbonic Anhydrase Isozymes Enzyme Selectivity Profiling Inhibitor Fingerprinting

Tioxolone Achieves 93.5-Fold Selectivity for CA I over the CA II–XV Isoform Cluster

The head-to-head isoform profiling study reveals that Tioxolone is a uniquely selective inhibitor of carbonic anhydrase I (CA I) within the mammalian CA family [1]. Tioxolone inhibits CA I with a Kᵢ of 91 nM, whereas the remaining 12 isoforms (CA II–XV) are inhibited only weakly and uniformly, with Kᵢ values clustered between 4.93 and 9.04 μM. This yields a median selectivity ratio of approximately 93.5-fold for CA I over the aggregate of the other tested isoforms. In contrast, acetazolamide shows only modest selectivity for any single isoform, with Kᵢ values ranging from 2.5 nM (CA VA) to 200 μM (CA III) without a clearly dominant isoform target.

Carbonic Anhydrase I Isozyme-Specific Inhibition CA I Pharmacology

Tioxolone Lacks Sulfonamide Zinc-Binding Group: Mechanistic Divergence from Clinical CA Inhibitors

Crystallographic and mechanistic studies demonstrate that Tioxolone is a prodrug inhibitor that undergoes CA II-mediated thioester hydrolysis to yield 4-mercaptobenzene-1,3-diol, which coordinates the catalytic zinc ion via a thiol group [1]. This contrasts fundamentally with the sulfonamide-based mechanism employed by acetazolamide, methazolamide, ethoxzolamide, and virtually all other clinically relevant CA inhibitors, which bind zinc via a deprotonated sulfonamide nitrogen. The thiol-zinc coordination geometry and binding energetics are distinct from the sulfonamide-zinc interaction, as evidenced by the 2OSM and 2OSF crystal structures of Tioxolone-bound CA II.

Carbonic Anhydrase Mechanism Non-Sulfonamide Inhibitor Prodrug Activation

Tioxolone Exhibits Distinct Solubility Profile: High DMSO and Ethanol Solubility with Aqueous Insolubility

Physicochemical characterization data indicate that Tioxolone possesses a solubility profile markedly different from many water-soluble sulfonamide CA inhibitors such as acetazolamide sodium . Tioxolone is practically insoluble in water (<1 mg/mL) but demonstrates substantial solubility in organic solvents: 45 mg/mL (267.6 mM) in DMSO, 34 mg/mL (202.2 mM) in ethanol, and 32 mg/mL (190.3 mM) in 95% ethanol . The estimated LogP value is 2.39, consistent with its hydrophobic character and suitability for topical formulation applications .

Solubility Profile Formulation Development Topical Delivery

High-Impact Research and Industrial Applications for Tioxolone (95233-65-1)


CA I Isozyme-Specific Pharmacological Profiling

Tioxolone is uniquely suited for experiments requiring selective inhibition of carbonic anhydrase I without confounding activity at other CA isoforms [1]. With a Kᵢ of 91 nM for CA I and >50-fold weaker inhibition of CA II–XV (Kᵢ = 4.93–9.04 μM), researchers can employ Tioxolone as a chemical probe to dissect CA I-specific contributions to physiological processes such as erythrocyte bicarbonate transport, cerebral blood flow regulation, and certain cancer-associated pH dysregulation. Unlike broad-spectrum sulfonamides like acetazolamide, which potently inhibit CA II (IC₅₀ = 13 nM) and CA IX (IC₅₀ = 30 nM), Tioxolone enables selective interrogation of CA I without off-target isoform interference .

Topical Dermatological Formulation Development for Acne and Psoriasis

Tioxolone's documented antiseborrheic, antibacterial, and antimycotic properties, combined with its low aqueous solubility and favorable LogP (2.39), make it an optimal candidate for topical formulations targeting acne vulgaris and psoriasis [1]. Its solubility in ethanol (34 mg/mL) and propylene glycol facilitates incorporation into creams, gels, and shampoos, while its water insolubility promotes retention in the stratum corneum rather than systemic absorption. The compound's dual CA I inhibition and antimicrobial activity differentiate it from conventional topical agents like benzoyl peroxide or salicylic acid, which lack CA-targeted mechanisms [2]. Commercial interest is evidenced by its inclusion in cosmetic and dermatological products for sebum regulation and antibacterial effects .

Non-Sulfonamide CA Inhibitor Chemical Biology and Drug Discovery

As one of the few well-characterized CA inhibitors lacking sulfonamide, sulfamate, or hydroxamate zinc-binding groups, Tioxolone serves as an essential reference compound for structure-based drug design efforts seeking novel CA inhibitor chemotypes [1]. Its prodrug activation mechanism—requiring CA II-mediated thioester hydrolysis to release the thiol-based active inhibitor 4-mercaptobenzene-1,3-diol—offers a unique template for developing mechanism-based CA inhibitors with potential applications in overcoming sulfonamide resistance or achieving tissue-selective activation . The availability of high-resolution co-crystal structures (PDB 2OSM and 2OSF) further supports rational design campaigns, as the thiol-zinc coordination geometry provides a structurally distinct starting point relative to the extensively studied sulfonamide-zinc interaction [2].

Antimicrobial Screening Panels for Benzoxathiol-Derived Compounds

Tioxolone and its benzoxathiol derivatives exhibit antibacterial and antifungal properties that can be exploited in antimicrobial screening cascades [1]. The compound has demonstrated activity against Leishmania tropica through apoptosis induction, as well as inhibitory effects on bacterial and fungal proliferation [2]. For laboratories maintaining compound libraries for antimicrobial discovery, Tioxolone represents a validated positive control for benzoxathiol-based screening assays and a structural scaffold for medicinal chemistry optimization. Its established safety profile in topical applications, despite R22/R36/37/38 hazard classifications for bulk material, supports its use as a reference standard in dermatological antimicrobial research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 79R5BY5Qjz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.